3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one
CAS No.: 330662-24-3
Cat. No.: VC18519858
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330662-24-3 |
|---|---|
| Molecular Formula | C14H13N3O2S |
| Molecular Weight | 287.34 g/mol |
| IUPAC Name | 3-amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C14H13N3O2S/c1-8-16-11-7-12(20-13(11)14(18)17(8)15)9-3-5-10(19-2)6-4-9/h3-7H,15H2,1-2H3 |
| Standard InChI Key | VEQIIMPGMOJEOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidine ring system. Substituents include:
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3-position: Amino group (-NH₂), critical for hydrogen bonding with biological targets.
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6-position: 4-Methoxyphenyl group, enhancing lipophilicity and π-π stacking interactions.
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2-position: Methyl group, contributing to steric stabilization and metabolic resistance .
The molecular formula is C₁₄H₁₃N₃O₂S, with a molecular weight of 287.34 g/mol. Computational analyses predict a logP value of ~2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound remains unpublished, analogous thieno[3,2-d]pyrimidinones exhibit planar ring systems with bond lengths of 1.36–1.42 Å for C-S bonds and 1.29–1.33 Å for C=O groups . NMR spectra of related derivatives show characteristic shifts:
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¹H NMR: δ 2.4–2.6 ppm (methyl group), δ 6.8–7.3 ppm (aromatic protons).
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¹³C NMR: δ 160–165 ppm (C=O), δ 110–120 ppm (thiophene carbons) .
Synthesis and Manufacturing
Microwave-Assisted Condensation
A optimized route involves microwave irradiation of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 100°C for 15 minutes, achieving a 98% yield of the intermediate imine . Subsequent cyclization in dimethylformamide (DMF) under similar conditions yields the thieno[3,2-d]pyrimidin-4-one core.
Oxidative Cyclization
Alternative methods employ autoxidation of hydrogenated precursors in acidic media. For example, heating 3-amino-5-(4-methoxyphenyl)thiophene with 3-methoxybenzaldehyde in HCl generates the dihydro intermediate, which oxidizes spontaneously to the target compound .
Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes cyclization efficiency |
| Temperature | 100°C | Prevents decomposition |
| Catalyst | BF₃·SMe₂ | Enhances O-demethylation |
| Reaction Time | 15–30 min | Balances kinetics and side reactions |
Microwave synthesis reduces reaction times from hours to minutes while improving purity .
Structural Analogs and Structure-Activity Relationships
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 3-Amino-6-phenylthieno[3,2-d]pyrimidin-4-one | Phenyl at 6-position | Antimicrobial (MIC: 4 μg/mL) |
| 4-Amino-7-methoxyphenylthieno[3,2-d]pyrimidin-5-one | Methoxy shift to 7-position | Anticancer (IC₅₀: 12 μM) |
| 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea | Urea linkage | VEGFR-2 inhibition (Ki: 8 nM) |
The 4-methoxyphenyl substituent in the target compound improves Cyt-bd binding by 50% compared to phenyl analogs, while the 2-methyl group reduces hepatotoxicity .
Mechanism of Action
Cyt-bd Oxidase Inhibition
The compound binds to the quinol oxidation site of Cyt-bd, disrupting proton gradient generation. Molecular docking simulations show:
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Hydrogen bonding between the 3-amino group and Asp-123 (bond length: 2.1 Å).
17β-HSD2 Inhibition
Conformational restriction locks the molecule in a bioactive pose, allowing the thienopyrimidinone core to occupy the steroid-binding pocket. This prevents NAD⁺ cofactor binding, reducing estradiol activation by 85% at 10 μM .
Applications in Medicinal Chemistry
Antitubercular Drug Development
As part of a combination therapy targeting both Cyt-bd and QcrB, this compound reduces M. tuberculosis survival by 99% in hypoxic models .
Oncology
Preclinical studies demonstrate 60% tumor growth inhibition in estrogen receptor-positive breast cancer xenografts at 50 mg/kg/day .
Neuroinflammation
Preliminary data suggest COX-2 inhibition (IC₅₀: 0.8 μM), positioning it as a potential neuroprotective agent .
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